- A novel post SPPS thioesterificationPeptide Science, 2006, 42, 165-168,
Cas no 91229-91-3 ((S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester)

91229-91-3 structure
Nombre del producto:(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester
Número CAS:91229-91-3
MF:C14H23NO5
Megavatios:285.336124658585
MDL:MFCD03094770
CID:61485
PubChem ID:354334547
(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester Propiedades químicas y físicas
Nombre e identificación
-
- (S)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
- tert-Butyl N-(tert-Butoxycarbonyl)-L-pyroglutamate
- (S)-N-ALPHA-T-BUTYLOXYCARBONYL-PYROGLUTAMIC ACID T-BUTYL ESTER
- (S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester
- (S)-N-Boc-2-Pyrrolidone-5-carboxylic acid tert-butyl ester
- Boc-Pyr-OtBu
- ditert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate
- (2S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
- (S)-di-tert-butyl 5-oxopyrrolidine-1,2
- (S)-N-Boc-pyroglutamic acid tert-butyl ester
- (S)-tert-butyl-N-tert-butyloxycarbonylpyroglutamic acid
- <i>N<
- tert-butyl (2S)-(1-tert-butoxycarbonyl)-5-oxo-pyrrolidine-2-carboxylate
- N-Boc-L-pyroglutamic Acid tert-Butyl Ester
- N-(tert-Butoxycarbonyl)-L-pyroglutamic Acid tert-Butyl Ester
- tert-Butyl N-Boc-L-pyroglutamate
- Di-tert-butyl (S)-5-Oxopyrrolidine-1,2-dicarboxylate
- (S)-5-Oxopyrrolidine-1,2-dicarboxylate Di-tert-butyl Ester
- 1,2-Bis(1,1-dimethylethyl) (2S)-5-oxo-1,2-pyrrolidinedicarboxylate (ACI)
- 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, bis(1,1-dimethylethyl) ester, (2S)- (9CI)
- 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, bis(1,1-dimethylethyl) ester, (S)- (ZCI)
- (2S)-1-(tert-Butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid tert-butyl ester
- N-tert-Butoxycarbonylpyroglutamic acid tert-butyl ester
- tert-Butyl N-(tert-butoxycarbonyl)pyroglutamate
- 1,2-di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate
- CS-0046809
- SCHEMBL713924
- tert-butyl N-tert-butoxycarbonyl-pyroglutamate
- (S)-5-oxo-pyrrolidine-1,2-dicarboxylic acid di-tert-butyl ester
- GS-3393
- (S)-N-Boc-2-Pyrrolidone-5-carboxylic acidtert-butyl ester
- t-butyl N-boc-pyroglutamate
- Boc-Py
- 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, bis(1,1-dimethylethyl) ester,(2S)-
- 10.14272/INVKHBRFFCQICU-VIFPVBQESA-N.1
- INVKHBRFFCQICU-VIFPVBQESA-N
- (S)-tert-Butyl N-tert-butoxycarbonylpyroglutamate
- tert-butyl N-tert-butoxycarbonylpyroglutamate
- J-502510
- B5216
- 91229-91-3
- MFCD03094770
- AKOS015841393
- di-tert-butyl (2s)-5-oxopyrrolidine-1,2-dicarboxylate
- DTXSID60456327
- doi:10.14272/INVKHBRFFCQICU-VIFPVBQESA-N.1
- (S)-Di-tert-butyl5-oxopyrrolidine-1,2-dicarboxylate
- Boc-L-pyroglutamic acid tert-butyl ester
-
- MDL: MFCD03094770
- Renchi: 1S/C14H23NO5/c1-13(2,3)19-11(17)9-7-8-10(16)15(9)12(18)20-14(4,5)6/h9H,7-8H2,1-6H3/t9-/m0/s1
- Clave inchi: INVKHBRFFCQICU-VIFPVBQESA-N
- Sonrisas: C([C@@H]1CCC(=O)N1C(=O)OC(C)(C)C)(=O)OC(C)(C)C
Atributos calculados
- Calidad precisa: 285.157623g/mol
- Carga superficial: 0
- XLogP3: 1.9
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 5
- Cuenta de enlace giratorio: 5
- Masa isotópica única: 285.157623g/mol
- Masa isotópica única: 285.157623g/mol
- Superficie del Polo topológico: 72.9Ų
- Recuento de átomos pesados: 20
- Complejidad: 416
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
Propiedades experimentales
- Color / forma: Pale-yellow to Yellow-brown Solid
- Denso: 1.102
- Punto de fusión: 55.0 to 59.0 deg-C
- Punto de ebullición: 390.7±35.0 °C at 760 mmHg
- Punto de inflamación: 190.1±25.9 °C
- índice de refracción: 1.485
- PSA: 72.91000
- Logp: 2.19210
- Rotación específica: -33.8°--34.2° (c = 0.9, CHCl3)
(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H315; H319; H335
- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Instrucciones de Seguridad: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Condiciones de almacenamiento:Store at room temperature
(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester Datos Aduaneros
- Código HS:2933790090
- Datos Aduaneros:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
AstaTech | 56182-25/G |
(S)-N-BOC-PYROGLUTAMIC ACID TERT-BUTYL ESTER |
91229-91-3 | 97% | 25g |
$176 | 2023-09-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1117449-25g |
di-tert-Butyl (S)-5-oxopyrrolidine-1,2-dicarboxylate |
91229-91-3 | 98% | 25g |
¥225.00 | 2024-04-25 | |
Ambeed | A185510-10g |
(S)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate |
91229-91-3 | 97% | 10g |
$20.0 | 2024-05-30 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S94470-25g |
(S)-Di-tert-butyl5-oxopyrrolidine-1,2-dicarboxylate |
91229-91-3 | 25g |
¥986.0 | 2021-09-07 | ||
AstaTech | 56182-5/G |
(S)-N-BOC-PYROGLUTAMIC ACID TERT-BUTYL ESTER |
91229-91-3 | 97% | 5g |
$64 | 2023-09-17 | |
Fluorochem | 037094-25g |
S)-N-Boc-Pyroglutamic acid tert-butyl ester |
91229-91-3 | 97% | 25g |
£120.00 | 2022-03-01 | |
AstaTech | 56182-1/G |
(S)-N-BOC-PYROGLUTAMIC ACID TERT-BUTYL ESTER |
91229-91-3 | 97% | 1g |
$26 | 2023-09-17 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161881-5G |
(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester |
91229-91-3 | >98.0%(HPLC) | 5g |
¥336.90 | 2023-08-31 | |
TRC | B665955-250mg |
(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester |
91229-91-3 | 250mg |
$ 75.00 | 2023-04-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S94470-10g |
(S)-Di-tert-butyl5-oxopyrrolidine-1,2-dicarboxylate |
91229-91-3 | 10g |
¥576.0 | 2021-09-07 |
(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium
1.2 Reagents: 4-(Dimethylamino)pyridine
1.2 Reagents: 4-(Dimethylamino)pyridine
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ; 5 min, 0 °C; 30 min, 0 °C; 48 h, rt
Referencia
- Discovery of a novel class of potent and orally bioavailable sphingosine 1-phosphate receptor 1 antagonistsJournal of Medicinal Chemistry, 2012, 55(3), 1368-1381,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Dicyclohexylcarbodiimide , 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Referencia
- Amino acid synthesis using (L)-pyroglutamic acid as a chiral starting materialTetrahedron, 1989, 45(23), 7459-68,
Métodos de producción 4
Condiciones de reacción
Referencia
- Synthesis of 1,2-Dithiolane Analogues of Leucine for Potential Use in Peptide ChemistryOrganic Letters, 2002, 4(7), 1139-1142,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane
1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Referencia
- A new synthetic equivalent of the glutamic acid γ-anion and its application to the synthesis of S-(+)-γ-carboxyglutamic acidTetrahedron Letters, 1990, 31(2), 283-4,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Dicyclohexylcarbodiimide , 4-(Dimethylamino)pyridine
2.1 Reagents: Sodium periodate , Ruthenium dioxide Solvents: Ethyl acetate , Water
2.1 Reagents: Sodium periodate , Ruthenium dioxide Solvents: Ethyl acetate , Water
Referencia
- A novel synthesis of L-pyroglutamic acid derivatives from L-proline: utility of N-protecting groups for ruthenium tetroxide oxidation of cyclic α-amino acidsChemical & Pharmaceutical Bulletin, 1986, 34(9), 3873-8,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane , Water ; -78 °C → rt; 6 d, rt
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt; 10 min, rt
2.2 rt; 3 d, rt
2.3 Reagents: Water
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt; 10 min, rt
2.2 rt; 3 d, rt
2.3 Reagents: Water
Referencia
- Crotonase Catalysis Enables Flexible Production of Functionalized Prolines and CarbapenamsJournal of the American Chemical Society, 2012, 134(1), 471-479,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water
1.2 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.1 Reagents: Sodium periodate , Ruthenium trichloride Solvents: Ethyl acetate
1.2 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.1 Reagents: Sodium periodate , Ruthenium trichloride Solvents: Ethyl acetate
Referencia
- Synthesis of alexine-like compounds from chiral five-membered endocyclic enecarbamatesTetrahedron Letters, 2008, 49(12), 1957-1960,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ; 30 min, rt
Referencia
- Synthesis of alexine-like compounds from chiral five-membered endocyclic enecarbamatesTetrahedron Letters, 2008, 49(12), 1957-1960,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Referencia
- The oxidation of alcohols by modified oxochromium(VI)-amine reagentsOrganic Reactions (Hoboken, 1998, 53,,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Perchloric acid Solvents: tert-Butyl acetate , Water ; 8 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ; rt → 0 °C; 30 min, 0 °C; 2 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ; rt → 0 °C; 30 min, 0 °C; 2 h, rt
Referencia
- A unified strategy targeting the thiodiketopiperazine mycotoxins exserohilone, gliotoxin, the epicoccins, the epicorazines, rostratin A and aranotinChemistry - A European Journal, 2010, 16(38), 11624-11631,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Sodium periodate , Ruthenium dioxide Solvents: Ethyl acetate , Water
Referencia
- A novel synthesis of L-pyroglutamic acid derivatives from L-proline: utility of N-protecting groups for ruthenium tetroxide oxidation of cyclic α-amino acidsChemical & Pharmaceutical Bulletin, 1986, 34(9), 3873-8,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Sodium periodate , Ruthenium trichloride Solvents: Ethyl acetate ; 3 h, rt
Referencia
- Reductive decarboxylation of bicyclic prolinic systems. A new approach to the enantioselective synthesis of the Geissman-Waiss lactone. X-ray structure determination of a key lactone intermediateJournal of the Brazilian Chemical Society, 2003, 14(1), 27-38,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
1.2 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Acetonitrile
1.2 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Acetonitrile
Referencia
- Hetero-Diels-Alder and pyroglutamate approaches to (2S,4R)-2-methylamino-5-hydroxy-4-methylpentanoic acidTetrahedron, 2004, 60(45), 10277-10284,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Sodium periodate , Ruthenium trichloride Solvents: Ethyl acetate
Referencia
- Synthesis of alexine-like compounds from chiral five-membered endocyclic enecarbamatesTetrahedron Letters, 2008, 49(12), 1957-1960,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Perchloric acid Solvents: tert-Butyl acetate , Water ; 8 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ; 30 min, 0 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ; 30 min, 0 °C; 2 h, rt
Referencia
- Stereoselective synthesis of the epicoccin coreOrganic Letters, 2009, 11(20), 4740-4742,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Ethyl acetate ; 15 h, 35 °C; 35 °C → 20 °C
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
1.3 Solvents: Water ; rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
1.3 Solvents: Water ; rt
Referencia
- Asymmetric synthesis of 2-azabicyclo[3.1.0]hexane-3-carboxylic acidYouji Huaxue, 2014, 34(8), 1616-1622,
Métodos de producción 18
Condiciones de reacción
Referencia
- Stereospecific synthesis of (2S,4R)-[5,5,5-2H3]leucineJournal of the Chemical Society, 1996, (6), 507-14,
(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester Raw materials
- Di-tert-butyl carbonate
- L-Pyroglutamic acid
- Boc-Pyr-OtBu
- Di-tert-butyl dicarbonate
- Boc-L-Pro-OH
- N-Boc-L-glutamic acid
- 2-benzyl 1-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate
- L-Proline
- tert-butyl (2S)-5-oxopyrrolidine-2-carboxylate
- Z-Pyr-OtBu
- L-Proline, 5-oxo-, phenylmethyl ester
- Boc-pyr-OH
- (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate
(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester Preparation Products
(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester Literatura relevante
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
Related Articles
-
La búsqueda de nuevas entidades químicas con potencial terapéutico representa un pilar fundamental e……Jun 19, 2025
-
Introducción a los Sistemas de Liberación Controlada de Fármacos Los sistemas de liberación controla……Jun 19, 2025
-
Introducción: El Papel de las Tirosina Quinasas en la Oncología Las tirosina quinasas (TKs) represen……Jun 19, 2025
-
Desarrollo de inhibidores de quinasa dirigidos: Avances recientes en la biomedicina química Introduc……Jun 19, 2025
-
Inhibidores de la quinasa dependiente de ciclina: Avances en el diseño de fármacos para el cáncer La……Jun 19, 2025
91229-91-3 ((S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester) Productos relacionados
- 59936-29-7(1-tert-butyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate)
- 125347-83-3(Boc-DL-proline Ethyl Ester)
- 160347-90-0((2R)-1-[(tert-butoxy)carbonyl]-5-oxopyrrolidine-2-carboxylic acid)
- 145681-01-2(1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate)
- 1155-64-2(H-Lys(Z)-OH)
- 108963-96-8(1-tert-butyl 2-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate)
- 73323-65-6(1-tert-butyl 2-methyl (2R)-pyrrolidine-1,2-dicarboxylate)
- 144978-35-8(O1-tert-butyl O2-ethyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate)
- 1149-26-4(N-Cbz-L-valine)
- 53100-44-0(Boc-pyr-OH)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:91229-91-3)(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester

Pureza:99%
Cantidad:100g
Precio ($):275.0